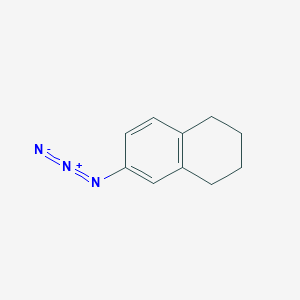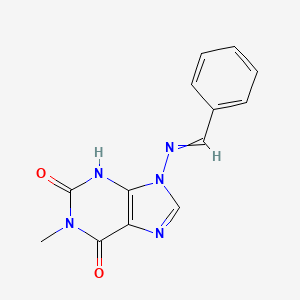
9-(Benzylideneamino)-1-methyl-3,9-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Benzylideneamino)-1-methyl-3,9-dihydro-1H-purine-2,6-dione is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzylideneamino group attached to the purine ring system. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Benzylideneamino)-1-methyl-3,9-dihydro-1H-purine-2,6-dione typically involves the condensation of 1-methyl-3,9-dihydro-1H-purine-2,6-dione with benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-(Benzylideneamino)-1-methyl-3,9-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the benzylideneamino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylideneamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
9-(Benzylideneamino)-1-methyl-3,9-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 9-(Benzylideneamino)-1-methyl-3,9-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The benzylideneamino group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may also interfere with nucleic acid synthesis and protein function, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylidene compounds: These include derivatives like benzylideneacetone and benzal chloride.
Heterocyclic amines: Compounds such as pyrrole and imidazole.
Uniqueness
9-(Benzylideneamino)-1-methyl-3,9-dihydro-1H-purine-2,6-dione is unique due to its specific structure, which combines the purine ring system with a benzylideneamino group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
113613-75-5 |
|---|---|
Molekularformel |
C13H11N5O2 |
Molekulargewicht |
269.26 g/mol |
IUPAC-Name |
9-(benzylideneamino)-1-methyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C13H11N5O2/c1-17-12(19)10-11(16-13(17)20)18(8-14-10)15-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,16,20) |
InChI-Schlüssel |
IMYLJSZSEZXTFX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=C(NC1=O)N(C=N2)N=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




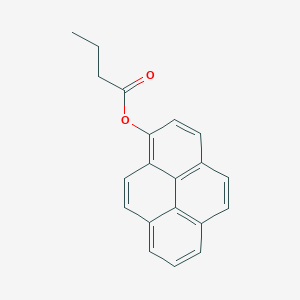

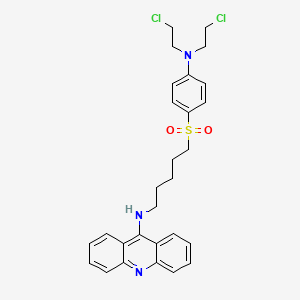



![2-[2-(Trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14302923.png)
![1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14302929.png)
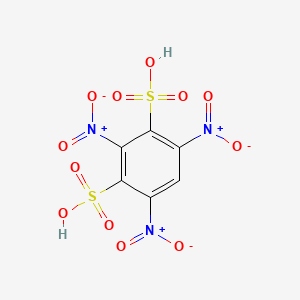
![6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine](/img/structure/B14302940.png)

